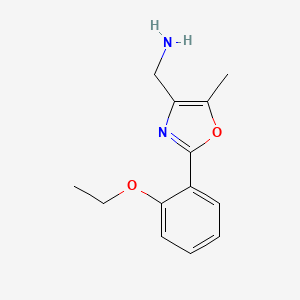
(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
Vue d'ensemble
Description
(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methanamine could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
Its molecular weight (15121 g/mol) suggests it could be well-absorbed in the body . The presence of both polar (amine and ether groups) and non-polar (phenyl and alkyl groups) regions in the molecule could influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound .
Activité Biologique
The compound (2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a substituted oxazole that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.26 g/mol
- Structural Features : The compound consists of an oxazole ring substituted with an ethoxyphenyl group and a methanamine moiety, which may enhance its lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| 5-Methyloxazole | Antimicrobial | Various bacterial strains |
| Ethoxybenzene | Solvent/Precursor | N/A |
The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics, it is plausible that the compound interacts with biological targets through:
- Non-covalent interactions : Hydrogen bonding, hydrophobic interactions, and ionic interactions.
- Biochemical pathways : While specific pathways are not well-defined, similar compounds have been shown to affect various cellular processes, indicating a potential for multi-target effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study investigating the antimicrobial efficacy of various oxazole derivatives found that those with similar structural motifs to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness. -
Structure-Activity Relationship (SAR) Analysis :
Computational methods such as Structure-Activity Relationship (SAR) analyses have been employed to predict the biological activities of this compound based on its chemical structure. These predictive models suggest promising therapeutic avenues for further exploration.
Propriétés
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCDFDTDUFLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















